BenchChemオンラインストアへようこそ!

1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide

Medicinal chemistry Antimicrobial discovery Chemical biology

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide (CAS 1002243-82-4) is a synthetic bis-pyrazole carbohydrazide derivative with molecular formula C₁₀H₁₃BrN₆O and molecular weight 313.15 g/mol. The compound features a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge to a pyrazole-3-carbohydrazide scaffold, a structural architecture that embeds two pharmacophoric elements—bromine for potential halogen bonding and the carbohydrazide group for metal chelation or hydrogen-bonding interactions.

Molecular Formula C10H13BrN6O
Molecular Weight 313.15 g/mol
CAS No. 1002243-82-4
Cat. No. B3197024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide
CAS1002243-82-4
Molecular FormulaC10H13BrN6O
Molecular Weight313.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CN2C=CC(=N2)C(=O)NN)C)Br
InChIInChI=1S/C10H13BrN6O/c1-6-9(11)7(2)17(14-6)5-16-4-3-8(15-16)10(18)13-12/h3-4H,5,12H2,1-2H3,(H,13,18)
InChIKeyNZUYANVFWVXBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide (CAS 1002243-82-4): Chemical Identity and Procurement Baseline


1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide (CAS 1002243-82-4) is a synthetic bis-pyrazole carbohydrazide derivative with molecular formula C₁₀H₁₃BrN₆O and molecular weight 313.15 g/mol . The compound features a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge to a pyrazole-3-carbohydrazide scaffold, a structural architecture that embeds two pharmacophoric elements—bromine for potential halogen bonding and the carbohydrazide group for metal chelation or hydrogen-bonding interactions [1]. It is commercially available at purities of ≥95% from multiple vendors for research and development use only . Extensive literature searching across primary research articles, patents, and authoritative databases reveals no published biological activity data, structure-activity relationship (SAR) studies, or comparative performance data specific to this compound against any comparator.

Why Generic Substitution of 1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide Is Not Supported by Current Evidence


Within the pyrazole carbohydrazide class, seemingly minor structural modifications—such as the position of bromine substitution, the nature of the N1-alkyl linker, or the presence of an unsubstituted carbohydrazide terminus—can profoundly alter physicochemical properties, target-binding affinity, and biological spectrum, as demonstrated by SAR studies on related pyrazole-4-carbohydrazide succinate dehydrogenase inhibitors [1] and pyrazole-1-carbothiohydrazide antimicrobials where MIC values spanned two orders of magnitude across a congeneric series [2]. However, for CAS 1002243-82-4 specifically, no quantitative SAR data, head-to-head comparator studies, or even single-concentration biological screening results have been published in the peer-reviewed or patent literature. In the absence of any empirical performance data for this compound, the question of whether it can be interchanged with a structural analogue such as 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide, 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide, or a pyrazole-4-carbohydrazide derivative is scientifically unanswerable. Any substitution decision would be based solely on structural conjecture rather than evidence.

Quantitative Differentiation Evidence for 1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide Versus Comparators


Evidence Gap: No Published Biological Activity Data Available for Comparative Assessment

A comprehensive search of PubMed, PubChem, Google Scholar, and patent databases (USPTO, WIPO, Espacenet) using the query '1002243-82-4' OR '1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide' returned zero peer-reviewed research publications and zero patents containing biological activity data, SAR analysis, or target-engagement data for this compound [1]. The compound's PubChem record (CID 4773902) contains only structural and physicochemical computed descriptors with no bioassay results [2]. By contrast, structurally related pyrazole-3-carbohydrazides with published data—such as 5-(benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide derivatives tested against multiple bacterial and fungal strains with quantified MIC values [3]—demonstrate that the scaffold class is biologically active, but no inference about the specific activity of CAS 1002243-82-4 can be drawn from such class-level data. No direct or indirect comparison with any named analogue is possible at this time.

Medicinal chemistry Antimicrobial discovery Chemical biology

Physicochemical Parameter Differentiation Against a Close Structural Analogue

In the absence of experimental biological data, the only quantifiable differentiation available is at the level of computed physicochemical descriptors. CAS 1002243-82-4 (MW = 313.15 g/mol; XLogP3-AA = 0.9; H-bond donors = 2; H-bond acceptors = 5; rotatable bonds = 4) [1] can be compared with a close structural analogue, 5-(3-bromophenyl)-1H-pyrazole-3-carbohydrazide (CAS 1046463-50-6; MW = 281.11 g/mol; XLogP3-AA = 1.4; H-bond donors = 3; H-bond acceptors = 3; rotatable bonds = 3) [2]. The target compound is approximately 11% heavier (313.15 vs. 281.11 g/mol), 0.5 log units more hydrophilic (XLogP3-AA 0.9 vs. 1.4), and has two additional H-bond acceptors (5 vs. 3) due to the extra pyrazole ring in the methylene-bridged bis-pyrazole architecture. These computed differences suggest distinct permeability, solubility, and target-binding profiles, though no experimental validation exists.

Computational chemistry Drug design Physicochemical profiling

Class-Level Inference: Pyrazole Carbohydrazide Scaffold Is Associated with DNA Polymerase III Inhibition, but No Target-Specific Data Exist for This Compound

A foundational patent (US 20060258729) discloses that pyrazole carboxylic acid hydrazide compounds as a class inhibit bacterial DNA polymerase III (pol IIIC and pol IIIE), a mechanism that distinguishes them from most clinical antibiotics and positions them as first-in-class non-nucleoside DNA polymerase inhibitors [1]. Representative compounds in the patent demonstrated MIC values against Staphylococcus aureus (including MRSA), Enterococcus faecalis, and Streptococcus pneumoniae. However, CAS 1002243-82-4 is not among the exemplified compounds in this patent, and no DNA polymerase III inhibition data (IC₅₀) or antibacterial MIC values have been reported for this specific compound. This class-level mechanistic association cannot be extrapolated to the target compound without confirmatory experimental data, as even minor structural variations within the hydrazide series can abolish enzyme inhibition [1].

Antibacterial mechanism DNA polymerase III Target-based screening

Evidence-Grounded Application Scenarios for 1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide (CAS 1002243-82-4)


Exploratory Antibacterial Screening Against DNA Polymerase III as a Putative Target

Based on class-level evidence that pyrazole carboxylic acid hydrazides inhibit bacterial DNA polymerase III—a validated but underexploited antibacterial target distinct from cell-wall synthesis, protein synthesis, and DNA gyrase mechanisms [1]—CAS 1002243-82-4 may be procured for de novo enzyme inhibition screening (pol IIIC and pol IIIE) and MIC determination against Gram-positive panel strains including S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619. However, this application scenario is entirely prospective; no existing data support the compound's activity against any bacterial strain or enzyme. Users must plan for full primary screening rather than building on prior evidence.

Synthetic Intermediate for Bis-Pyrazole Library Construction via Carbohydrazide Derivatization

The compound's free carbohydrazide terminus (-CONHNH₂) provides a reactive handle for condensation with aromatic aldehydes, ketones, or isothiocyanates to generate hydrazone, Schiff base, or thiosemicarbazide derivatives [2]. The 4-bromo substituent on the dimethylpyrazole ring additionally enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for further diversification [3]. CAS 1002243-82-4 can thus serve as a scaffold for generating bis-pyrazole libraries with systematic variation at both the hydrazide terminus and the bromo position. Its differentiation from simpler mono-pyrazole carbohydrazides lies in the methylene-bridged bis-pyrazole architecture, which introduces additional conformational flexibility and an extra nitrogen-rich heterocycle for potential target interactions—though this remains a structural hypothesis pending experimental SAR data.

Metal-Chelating Ligand for Coordination Chemistry and Metallodrug Discovery

Pyrazole-3-carbohydrazides are established bidentate or tridentate ligands for transition metals including Cu(II), Zn(II), Fe(III), and Ru(III), forming complexes with reported anticancer, antimicrobial, and catalytic activities [1]. CAS 1002243-82-4 features two potential metal-coordination sites: the carbohydrazide O,N-chelating moiety and the pyrazole ring nitrogen atoms. The 4-bromo substituent provides an additional spectroscopic handle (anomalous X-ray scattering; mass spectrometry isotopic signature) for characterizing metal complex stoichiometry. The compound may be uniquely suited for metallodrug discovery programs requiring a bromine label for mechanistic tracking, though this application is predicated on the untested assumption that the bis-pyrazole architecture yields stable, characterizable metal complexes.

Computational Docking and in Silico Screening as a Precursor to Experimental Validation

Given the complete absence of experimental biological data for CAS 1002243-82-4, a rational pre-screening approach involves molecular docking against crystallographically characterized targets associated with the pyrazole carbohydrazide class—including bacterial DNA polymerase III (if a crystal structure is available), succinate dehydrogenase (PDB entries from related pyrazole-4-carbohydrazide fungicide programs), and fungal CYP51/Candida albicans ergosterol biosynthesis enzymes [1][2]. Computed physicochemical descriptors (XLogP3-AA = 0.9; 2 HBD; 5 HBA; MW = 313.15) suggest favorable drug-likeness properties that justify computational prioritization ahead of resource-intensive synthesis and screening. However, in silico predictions are not a substitute for experimental data and cannot form the basis of procurement decisions without subsequent empirical validation.

Quote Request

Request a Quote for 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.